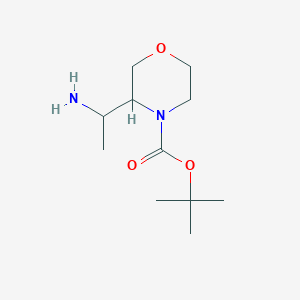

tert-Butyl 3-(1-aminoethyl)morpholine-4-carboxylate

CAS No.: 1508368-16-8

Cat. No.: VC11992272

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1508368-16-8 |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-8(12)9-7-15-6-5-13(9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |

| Standard InChI Key | SWRHNCDMOPMNBQ-UHFFFAOYSA-N |

| SMILES | CC(C1COCCN1C(=O)OC(C)(C)C)N |

| Canonical SMILES | CC(C1COCCN1C(=O)OC(C)(C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Stereochemistry

The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 4-position with a Boc-protected carboxylate (Figure 1). The Boc group enhances solubility and stability during synthetic processes . Enantiomeric forms arise from the chiral center at the 3-position of the morpholine ring, yielding (R)- and (S)-configurations .

Table 1: Physicochemical Properties of tert-Butyl 3-(Aminomethyl)morpholine-4-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 310.7 ± 27.0 °C (760 mmHg) |

| Flash Point | 141.7 ± 23.7 °C |

| LogP (Partition Coefficient) | -0.17 |

| Vapor Pressure | 0.0 ± 0.7 mmHg (25°C) |

The low LogP value (-0.17) indicates moderate hydrophilicity, favoring aqueous-phase reactions .

Synthesis and Industrial Applications

Synthetic Routes

The compound is synthesized via Boc protection of morpholine derivatives. A representative method involves:

-

Boc Protection: Reacting 3-aminomethylmorpholine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

-

Enantiomeric Resolution: Chiral chromatography or enzymatic resolution separates (R)- and (S)-forms .

Table 2: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 0–25°C |

| Catalyst | Triethylamine |

| Yield | 70–85% |

Pharmaceutical Relevance

The Boc group is cleavable under acidic conditions, making the compound a versatile intermediate in drug discovery. For example, it serves as a building block for protease inhibitors and kinase modulators .

Enantiomeric Characterization

(R)-Enantiomer (CAS 1187929-33-4)

-

IUPAC Name: (R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

-

SMILES: CC(C)(C)OC(=O)N1CCOC[C@H]1CN

(S)-Enantiomer (CAS 1187929-79-8)

-

IUPAC Name: (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

-

SMILES: CC(C)(C)OC(=O)N1CCOC[C@@H]1CN

Table 3: Comparative Data for Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 1187929-33-4 | 1187929-79-8 |

| Exact Mass | 216.1474 Da | 216.1474 Da |

| HPLC Retention Time | 8.2 min | 8.2 min |

Enantiomers exhibit identical physicochemical properties but divergent biological activities, underscoring the need for stereochemical control in drug development .

Future Directions

-

Stereoselective Synthesis: Developing asymmetric catalytic methods to improve enantiomeric excess.

-

Polymer Chemistry: Exploring use as a monomer for pH-responsive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume